5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione
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Overview
Description
5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.365. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research in synthetic chemistry has led to the development of new indoline derivatives with potential therapeutic applications. For example, studies have reported the synthesis of novel spiro heterocycles related to the indoline moiety, aiming to explore their chemical properties and potential biological activities (Elossaily, Zaki, & Metwally, 2014). Such synthetic efforts are crucial for expanding the chemical space of indoline derivatives and discovering new compounds with desired biological activities.
Potential as Enzyme Inhibitors
Indoline-2,3-dione derivatives have been evaluated for their inhibitory activities against specific enzymes. For instance, isatin 1,2,3-triazoles have been prepared and assessed as potent inhibitors against caspase-3, a key enzyme involved in apoptosis, demonstrating the therapeutic potential of these compounds in disease states where caspase-3 plays a crucial role (Jiang & Hansen, 2011).
Antimicrobial and Anticancer Activities
Indoline-2,3-dione derivatives have also been explored for their antimicrobial and anticancer properties. Research has identified compounds within this class exhibiting significant in vitro cytotoxicity against various human tumor cell lines, suggesting their potential as lead compounds for anticancer drug development (Penthala, Yerramreddy, & Crooks, 2011). Additionally, certain derivatives have shown activity against Mycobacterium tuberculosis, offering a promising avenue for the development of new antituberculosis agents (Güzel, Karalı, & Salman, 2008).
Future Directions
Mechanism of Action
Target of Action
5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives, including this compound, involves interaction with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives affect various biochemical pathways, contributing to their broad-spectrum biological activities . They are involved in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known for their diverse biological activities, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
5-methyl-1-[(2-propoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-10-23-17-7-5-4-6-14(17)12-20-16-9-8-13(2)11-15(16)18(21)19(20)22/h4-9,11H,3,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHVLQHTUTYINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.